
Dihydrosomatostatin
Overview
Description
Synthesis Analysis
Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .
Molecular Structure Analysis
Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.
Chemical Reactions Analysis
Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Solid Phase Peptide Synthesis (SPPS)
- Application : SPPS is a method used for the synthesis of peptides. This method avoids the problematic cyclization of dihydrosomatostatin and leads to the desired product .
- Methods : The fundamentals of peptide synthesis with a focus on SPPS are described. It involves immobilization strategies to attach the first amino acid to the resin, coupling strategies in stepwise peptide chain elongation, and approaches to synthesize difficult peptide sequences .
- Results : SPPS has been the primary source of synthetic peptides on a laboratory scale for decades . It has allowed the preparation of numerous peptides, from laboratory scale up to ton scale .
-
Therapeutic Uses in Various Conditions
- Application : Somatostatin and its analogues have therapeutic uses in various conditions. They are used to treat acute bleeding from esophageal varices, gastrointestinal ulcers, and gastritis; prevent pancreatic complications after surgery; and restrict secretions of the upper intestine, pancreas, and biliary tract .
- Methods : Somatostatin is administered to patients suffering from the above-mentioned conditions. Its analogues have been developed to achieve more favorable kinetics for efficient use in the management of acute conditions .
- Results : The use of somatostatin and its analogues has shown positive results in managing the mentioned conditions .
-
Treatment of Diabetic Complications
- Application : Potential therapeutic uses for somatostatin analogues include diabetic complications like retinopathy, nephropathy, and obesity, due to inhibition of IGF-1, VEGF together with insulin secretion and effects upon the renin-angiotensin-aldosterone system .
- Methods : Somatostatin analogues are administered to patients suffering from diabetic complications .
- Results : The use of somatostatin analogues has shown potential in managing diabetic complications .
-
- Application : Somatostatin has antineoplastic effects and potential uses on various tumors, including pituitary adenomas, GEP-NETs, paragangliomas, carcinoids, breast cancers, malignant lymphoma, and small-cell lung cancers .
- Methods : The binding of somatostatin to SSTR-expressing tumor cells leads to tumor regression by reducing cell proliferation and inducing apoptosis . Moreover, somatostatin is capable of indirectly suppressing tumor growth by the inhibition of angiogenesis and modulation of the immune system .
- Results : The use of somatostatin has shown potential in managing various types of tumors .
-
Synthesis of Somatostatin Analogs
- Application : The synthesis of somatostatin analogs is a significant application. These analogs can be categorized into three groups: shortened analogs of somatostatin, elongated analogs of somatostatin, and retroenantio analogs of somatostatin derivatives .
- Methods : The synthesis of these analogs employs a classical fragment approach, which avoids the problematic cyclization of dihydrosomatostatin .
- Results : This method leads to the desired product in high yield .
-
- Application : Synthetic peptides, which can be produced through methods like solid-phase peptide synthesis (SPPS), serve very diverse purposes, including as biopharmaceutical drugs, for epitope mapping, in peptide microarrays, and in vaccine development .
- Methods : SPPS involves the sequential addition of side-chain protected amino acids on an insoluble polymeric support. The resulting peptide is then cleaved from the resin, typically under acidic conditions .
- Results : Peptide synthesis has allowed the preparation of numerous peptides, from laboratory scale up to ton scale .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193961 | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1639.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrosomatostatin | |
CAS RN |
40958-31-4 | |
| Record name | Dihydrosomatostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



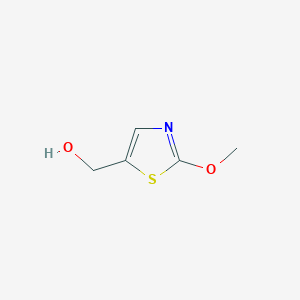
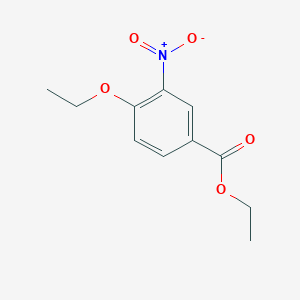

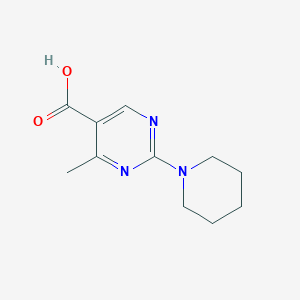
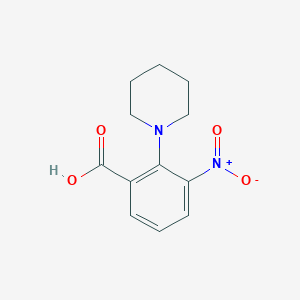



![2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B1627204.png)
![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)
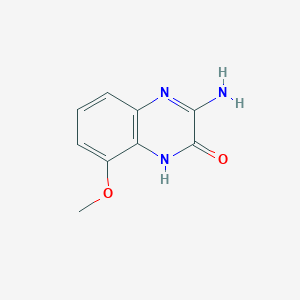

![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)
